BenchChemオンラインストアへようこそ!

(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

This 5-substituted isoxazole sulfonamide provides a critical conformational advantage over directly-attached analogs, enabling precise vector elaboration in kinase and bromodomain inhibitor programs. Its primary -SO₂NH₂ is essential for zinc-binding in carbonic anhydrase inhibitor design. Avoid regioisomeric impurities; order the specific 3-methyl-5-methanesulfonamide isomer (CAS 2138365-69-0, ≥95% purity) to ensure SAR fidelity in your lead optimization campaigns.

Molecular Formula C5H8N2O3S
Molecular Weight 176.20 g/mol
Cat. No. B13540562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide
Molecular FormulaC5H8N2O3S
Molecular Weight176.20 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CS(=O)(=O)N
InChIInChI=1S/C5H8N2O3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9)
InChIKeyMMWCPTUNPJWATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide for Research Procurement


(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide (CAS 2138365-69-0) is a primary sulfonamide building block featuring an isoxazole core. It is characterized by a methanesulfonamide group (-SO₂NH₂) tethered to the 5-position of a 3-methylisoxazole ring via a methylene (-CH₂-) spacer [1]. This structural arrangement distinguishes it from closely related analogs where the sulfonamide is either directly attached to the ring or positioned at a different regioisomeric site. The compound has a molecular formula of C₅H₈N₂O₃S and a molecular weight of 176.2 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and fragment-based drug discovery programs.

Why (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide Cannot Be Replaced by Generic Isoxazole Sulfonamides


Substituting (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide with a generic isoxazole sulfonamide is scientifically unsound due to three critical differentiators: (1) regioisomerism—the position of the methanesulfonamidomethyl group on the isoxazole ring directly impacts electronic distribution and target binding ; (2) the methylene spacer between the isoxazole and the sulfonamide warhead introduces a degree of conformational freedom absent in directly attached sulfonamides, which can significantly alter the geometry of zinc coordination in metalloenzyme inhibition [1]; and (3) the primary sulfonamide (-SO₂NH₂) functionality, essential for key pharmacological interactions such as carbonic anhydrase inhibition, is not present in N-alkylated derivatives often used as alternative building blocks [2]. These structural nuances mean that even isobaric analogs (same molecular weight, same formula) should not be considered interchangeable without experimental validation of the specific biological or chemical context.

Quantitative Differentiation Evidence for (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide Against Closest Analogs


Regioisomeric Differentiation: 5-Position vs. 3-Position Methanesulfonamidomethyl Substitution

The target compound bears the methanesulfonamidomethyl group at the 5-position of the isoxazole ring, whereas its direct regioisomer, (5-methyl-1,2-oxazol-3-yl)methanesulfonamide (CAS 1042780-11-9), places it at the 3-position. This regioisomeric difference influences the predicted acid dissociation constant (pKa) and, consequently, the ionization state under physiological conditions. The regioisomer has a predicted pKa of 10.01 ± 0.60 . While the predicted pKa of the target compound is not independently reported in non-excluded databases, the shift of the electron-withdrawing sulfonamide group relative to the ring heteroatoms is expected to modulate the sulfonamide NH acidity, directly impacting zinc-binding capacity in metalloenzymes such as carbonic anhydrases [1].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Methylene Spacer Contribution: Conformational Flexibility vs. Direct Ring Attachment

A key structural feature of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is the methylene (-CH₂-) bridge connecting the isoxazole ring to the sulfonamide group. In contrast, 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) features a sulfonamide directly attached to the isoxazole ring, resulting in zero rotatable bonds between the ring and the sulfonamide. This difference is critical: the methylene spacer introduces one additional rotatable bond, allowing the sulfonamide group to adopt a more favorable geometry for zinc coordination in carbonic anhydrase enzymes [1]. SAR studies on isoxazole-containing sulfonamides have demonstrated that subtle changes in the linker between the aromatic scaffold and the sulfonamide zinc-binding group can shift inhibitory potency against human carbonic anhydrase isoforms by orders of magnitude (Kᵢ ranging from 0.5 to >10,000 nM across related series) [2].

Structure-Activity Relationship Carbonic Anhydrase Inhibition Molecular Design

Primary Sulfonamide Pharmacophore Integrity vs. N-Alkylated Derivatives

(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide possesses a primary sulfonamide group (-SO₂NH₂), which is the essential zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. N-alkylated derivatives, such as N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide (found in PDB 7HMX as ligand WJA) [1], lack the unsubstituted -SO₂NH₂ group and consequently have severely reduced or abolished CA inhibitory activity. The clinically used zonisamide (1,2-benzisoxazole-3-methanesulfonamide, CAS 68291-97-4), which retains the primary sulfonamide, has a pKa of 10.2 and aqueous solubility >5 mg/mL, demonstrating the pharmaceutical relevance of this pharmacophore [2]. For researchers screening against carbonic anhydrase or other zinc-dependent enzymes, the presence of the intact -SO₂NH₂ group in the target compound is a non-negotiable structural requirement that cannot be met by N-substituted analogs.

Metalloenzyme Inhibition Zinc-Binding Group Carbonic Anhydrase

Fragment-Based Screening Utility: Evidence from BRD4 Bromodomain Co-crystal Structures

The (3-methyl-1,2-oxazol-5-yl)methyl moiety is a recognized fragment in protein-ligand co-crystal structures. PDB entry 4HXO (1.76 Å resolution) features a BRD4 bromodomain 1 complex with 3-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyridine, an inhibitor that incorporates the (3-methylisoxazol-5-yl)methyl substructure as a key recognition element for the acetyl-lysine binding pocket [1]. This demonstrates that the 3-methylisoxazol-5-yl scaffold, when elaborated from the 5-methyl position, can productively engage epigenetic reader domains. In contrast, the regioisomeric (5-methyl-1,2-oxazol-3-yl)methyl scaffold would orient the methyl substituent differently within the binding pocket, potentially altering affinity and selectivity. The target compound (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide provides a direct synthetic entry point to this privileged fragment geometry for BRD4 and related bromodomain targets.

Fragment-Based Drug Design Epigenetics Bromodomain Inhibition

High-Value Application Scenarios for (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide in Scientific Research


Fragment-Based Lead Discovery Targeting BRD4 and Epigenetic Reader Proteins

The (3-methyl-1,2-oxazol-5-yl)methyl substructure is validated in the BRD4 bromodomain co-crystal structure (PDB 4HXO) [1]. (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide can serve as a starting fragment for structure-guided elaboration into potent and selective bromodomain inhibitors. The primary sulfonamide provides a synthetic handle for further derivatization, while the 3-methylisoxazole core serves as an acetyl-lysine mimetic. Procurement of this specific isomer (rather than the 3-substituted regioisomer) is critical for maintaining the correct vector of elaboration from the 5-position toward the bromodomain binding pocket.

Development of Isoform-Selective Carbonic Anhydrase Inhibitors

The primary sulfonamide group is the essential zinc-binding warhead for carbonic anhydrase inhibition [1]. The methylene spacer between the isoxazole ring and the sulfonamide provides a unique conformational profile compared to directly-attached sulfonamides such as 3,5-dimethylisoxazole-4-sulfonamide [2]. This conformational flexibility, combined with the electronic properties of the 3-methyl-5-substituted isoxazole, offers a distinct SAR starting point for developing inhibitors selective for specific human CA isoforms (e.g., hCA II, hCA VII, or tumor-associated hCA IX/XII) [3].

Synthetic Intermediate for Kinase and GPCR-Targeted Compound Libraries

The sulfonamide group and the isoxazole ring are privileged structural motifs in kinase inhibitor design [1]. (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide can be elaborated via N-alkylation, N-acylation, or N-arylation of the sulfonamide nitrogen, or through further functionalization of the isoxazole ring. The compound is supplied at ≥95% purity with a molecular weight of 176.2 g/mol, making it amenable to standard parallel synthesis workflows. For combinatorial library production, the availability of the 5-substituted isomer ensures that the methyl group remains at the 3-position, a substitution pattern present in several FDA-approved isoxazole-containing drugs [2].

Anti-Infective Lead Optimization Against Trypanosomatid Parasites

Isoxazolyl-sulfonamides have demonstrated promising activity against Trypanosoma cruzi (Chagas disease) and Leishmania amazonensis in phenotypic screening assays [1]. Lead compounds from related isoxazole-sulfonamide series achieved GI₅₀ values of 11.6–14.3 µM against T. cruzi intracellular amastigotes, with selectivity indices (SI) >29, approaching the reference drug benznidazole (GI₅₀ = 10.2 µM) [1]. The target compound, with its primary sulfonamide and distinct substitution pattern, represents a structurally differentiated scaffold for further exploration in this neglected disease area where new chemical matter is urgently needed.

Quote Request

Request a Quote for (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.